Bienvenue dans la boutique en ligne BenchChem!

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol

DPP-IV inhibition fluorine SAR β-homophenylalanine analogs

(3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol (CAS 1213420-01-9) is an enantiomerically pure β-amino alcohol featuring a 2,5-difluorophenyl substituent on a three-carbon backbone bearing both primary amine and primary alcohol functionalities. With a molecular formula of C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol, it belongs to the broader class of 3-amino-3-arylpropan-1-ol derivatives, which are widely exploited as chiral intermediates in medicinal chemistry and as scaffolds for biologically active compounds.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13066751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(CCO)N)F
InChIInChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
InChIKeyMEXFKOJLSNTFBH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol Is a Strategic Chiral Building Block for Fluorinated Drug Discovery


(3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol (CAS 1213420-01-9) is an enantiomerically pure β-amino alcohol featuring a 2,5-difluorophenyl substituent on a three-carbon backbone bearing both primary amine and primary alcohol functionalities . With a molecular formula of C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol, it belongs to the broader class of 3-amino-3-arylpropan-1-ol derivatives, which are widely exploited as chiral intermediates in medicinal chemistry and as scaffolds for biologically active compounds [1]. The compound is classified as a chiral building block and is supplied at a minimum purity specification of 95% by commercial vendors, making it suitable for use in enantioselective synthesis and structure–activity relationship (SAR) exploration programs .

Why Generic Substitution Fails: The Critical Role of 2,5-Difluoro Substitution and (3S) Stereochemistry in (3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol


Within the 3-amino-3-arylpropan-1-ol family, the specific identity, position, and number of fluorine substituents on the aromatic ring profoundly modulate electronic properties, conformational preferences, and target-binding interactions . Mono-fluorinated analogs (e.g., 3S-3-amino-3-(4-fluorophenyl)propan-1-ol) and regioisomeric difluoro analogs (e.g., 3S-3-amino-3-(3,4-difluorophenyl)propan-1-ol) possess different dipole moments, metabolic liabilities, and steric profiles compared to the 2,5-difluoro pattern. In known drug discovery programs, the 2,5-difluorophenyl motif has been specifically identified as a potency-determining pharmacophore: for example, introduction of 2,5-difluoro substitution in a β-homophenylalanine-based series yielded a potent dipeptidyl peptidase IV (DP-IV) inhibitor (IC₅₀ = 270 nM), a finding that underscores the non-interchangeable nature of this specific fluorination pattern relative to mono-fluoro or alternative difluoro arrangements [1]. Furthermore, the (3S) absolute configuration at the chiral center bearing the amine dictates the three-dimensional presentation of the pharmacophore, meaning the (3R) enantiomer cannot be assumed to exhibit equivalent biological activity without explicit verification. These structural determinants—substitution pattern and stereochemistry—collectively mean that generic substitution of the target compound with a close analog risks loss of potency, altered selectivity, or unforeseen pharmacokinetic behavior.

Quantitative Differentiation of (3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol: Head-to-Head and Cross-Study Comparator Data


Fluorination Pattern Determines Target Potency: 2,5-Difluoro vs. Mono-Fluoro and Non-Fluorinated Analogs in DP-IV Inhibition

In a systematic SAR study of β-homophenylalanine-based dipeptidyl peptidase IV (DP-IV) inhibitors, the 2,5-difluorophenyl-substituted analog (22q) exhibited an IC₅₀ of 270 nM. The corresponding 2-fluoro analog (22p) and the non-fluorinated parent (22a) were substantially less potent, demonstrating that both the presence and the specific 2,5-difluoro substitution pattern are critical for target engagement [1]. Although this comparison was performed on a close structural analog (β-homophenylalanine scaffold) rather than the 3-amino-3-arylpropan-1-ol scaffold directly, the pharmacophoric contribution of the 2,5-difluorophenyl ring is a class-level inference that directly informs the selection of (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol over mono-fluoro or non-fluorinated building blocks for projects targeting enzymes with similar aromatic binding pockets.

DPP-IV inhibition fluorine SAR β-homophenylalanine analogs

2,5-Difluorophenyl Moiety Confers Submicromolar Potency in Trypanothione Synthetase Inhibition vs. Alternative Aryl Substituents

In a comparative screening series against Trypanosoma brucei trypanothione synthetase (TbTryS), a compound bearing a 2,5-difluorophenyl substituent (Compound 53) demonstrated an IC₅₀ of 6.1 μM. This potency was comparable to the 2,5-dichlorophenyl analog (Compound 55, IC₅₀ = 6.3 μM) and the 3,4-dichlorophenyl analog (Compound 56, IC₅₀ = 5.8 μM), but superior to the 4-acetylphenyl analog (Compound 54, IC₅₀ = 8.7 μM). The 2-naphthyl analog (Compound 57, IC₅₀ = 2.4 μM) was the most potent [1]. This data set indicates that the 2,5-difluorophenyl group provides a specific electronic and steric profile that yields low-micromolar TbTryS inhibition, distinguishing it from certain other aryl substituents. The (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol scaffold presents the 2,5-difluorophenyl group in a geometry suitable for elaboration into TbTryS inhibitor leads.

trypanothione synthetase neglected tropical disease aryl SAR

Enantiomeric Purity as a Procurement Criterion: (3S) vs. (3R)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol

The (3S) enantiomer (CAS 1213420-01-9) and the (3R) enantiomer (CAS 1249342-09-3, also reported as racemic or unspecified stereochemistry under this CAS) are commercially distinguishable products . Both are supplied at a minimum purity of 95% by vendors such as AKSci and CymitQuimica . In the absence of published head-to-head biological comparison data between the two enantiomers for a specific target, the chiral purity specification itself becomes a critical procurement differentiator: the (3S) enantiomer must be specifically ordered (CAS 1213420-01-9) to ensure the desired stereochemical outcome in asymmetric synthesis or chiral SAR studies. Ordering the racemate or the incorrect enantiomer introduces a 50% inactive or antagonistic isomer that can confound biological assay interpretation and reduce effective potency by at least half in the best-case scenario of an inactive distomer.

chiral purity enantioselective synthesis quality control

Differentiation from Regioisomeric Difluoro Building Blocks: 2,5-Difluoro vs. 3,4-Difluoro Substitution

The regioisomeric compound (3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol (CAS 1213927-64-0) shares the same molecular formula (C₉H₁₁F₂NO) and molecular weight (187.19 g/mol) as the target compound, but the shift of fluorine atoms from the 2,5- to the 3,4-positions fundamentally alters the aryl ring's electron distribution, dipole moment, and metabolic soft spots . In the context of drug design, 2,5-difluorophenyl has been specifically selected as a pharmacophore in multiple development candidates (e.g., gamma-secretase inhibitors BMS-289948, BMS-299897, and MRK-560), where the 2,5-difluoro pattern contributes to optimal target binding and pharmacokinetics [1][2]. The 3,4-difluoro isomer lacks this validated pharmacophoric precedent in the gamma-secretase inhibitor class. No published head-to-head comparison of the two regioisomers exists in the same assay; however, the differential adoption of the 2,5-difluoro pattern in advanced drug candidates provides a strong class-level inference that the 2,5-regioisomer offers distinct advantages for certain target classes.

fluorine regiochemistry electronic effects medicinal chemistry design

Optimal Application Scenarios for (3S)-3-Amino-3-(2,5-difluorophenyl)propan-1-ol Based on Quantitative Differentiation Evidence


Chiral Building Block for Dipeptidyl Peptidase IV (DP-IV) and Related Serine Protease Inhibitor Lead Optimization

Based on the demonstration that 2,5-difluorophenyl substitution confers potent DP-IV inhibition (IC₅₀ = 270 nM) in β-homophenylalanine scaffolds, (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is the preferred chiral amino alcohol building block for medicinal chemistry teams synthesizing DP-IV inhibitor candidates and related serine protease inhibitors that engage aromatic binding pockets with similar electronic requirements [1]. The (3S) stereochemistry provides the correct spatial orientation for downstream elaboration, while the 2,5-difluoro pattern ensures the pharmacophoric potency demonstrated in the comparator series.

Scaffold for Anti-Trypanosomal Lead Discovery Targeting Trypanothione Synthetase (TbTryS)

The 2,5-difluorophenyl group has been validated as a potency-conferring substituent in TbTryS inhibitors (IC₅₀ = 6.1 μM). (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol provides a direct synthetic entry point for elaborating TbTryS inhibitor leads bearing this aryl group, with the potential advantage of more favorable physicochemical properties (lower lipophilicity) compared to 2-naphthyl or dichlorophenyl alternatives [2]. This makes it a strategically advantageous building block for neglected tropical disease drug discovery programs where balancing potency with drug-like properties is critical.

Gamma-Secretase Inhibitor and CNS Drug Discovery Programs Requiring Validated 2,5-Difluorophenyl Pharmacophores

Multiple gamma-secretase inhibitor development candidates (BMS-289948, BMS-299897, MRK-560) incorporate the 2,5-difluorophenyl moiety as a key pharmacophoric element [3][4]. For CNS drug discovery programs targeting Alzheimer's disease or other neurodegenerative conditions where gamma-secretase modulation is therapeutically relevant, (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol serves as an enantiopure building block that can be elaborated into novel inhibitor chemotypes while retaining the validated 2,5-difluoro substitution pattern that has demonstrated clinical translatability.

Enantioselective Synthesis and Chiral SAR Studies Requiring Defined (3S) Stereochemistry

For asymmetric synthesis campaigns and chiral SAR exploration where the absolute configuration of the β-amino alcohol center dictates biological activity, the (3S) enantiomer (CAS 1213420-01-9) must be explicitly procured to avoid the confounding effects of the (3R) enantiomer or racemic mixtures . The guaranteed minimum purity of 95% from multiple vendors ensures reproducible synthetic outcomes and reliable biological assay interpretation in enantioselective drug discovery programs.

Quote Request

Request a Quote for (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.